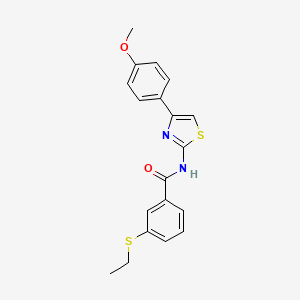

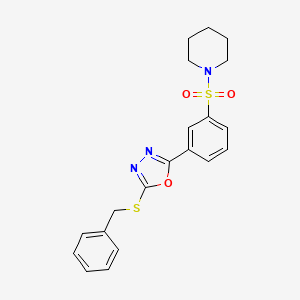

2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in studying the endocannabinoid system. This compound is a member of the cyclohexanone family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Scientific Research Applications

Palladium-catalyzed Synthesis :A study describes the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans, showcasing a method for oxidative cyclization–methoxycarbonylation of 4-yn-1-ols. This process highlights the potential application of palladium catalysis in synthesizing complex organic molecules, which could be related to the synthesis pathways involving "2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol" (Gabriele et al., 2000).

Enantioselective Transesterification :Research on lipase B from Candida antarctica catalyzing enantioselective transesterification of certain cyclopentanols and cyclohexanols, foundational structures similar to "2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol", suggests its utility in producing enantiomerically pure compounds for pharmaceutical applications (Brunet et al., 1999).

Rhodium Migration in Organic Synthesis :A method for constructing cyclopentanone derivatives fused with an aromatic ring via hydrorhodation-1,4-rhodium migration sequence offers insights into complex molecule construction that might be applicable to synthesizing derivatives of "2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol" (Yamabe et al., 2005).

Luminescent Platinum(II) Complexes :The synthesis and study of luminescent mono- and binuclear cyclometalated platinum(II) complexes explore ligand-ligand interactions, presenting a potential application in materials science for compounds with structural similarities to "2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol" (Lai et al., 1999).

Synthesis of Optically Active Compounds :A study detailing the synthesis of optically active 2,3-methanopipecolic acid from an intermediate bearing a methoxy group, similar to "2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol", highlights the importance of chiral auxiliaries in organic synthesis (Matsumura et al., 2000).

properties

IUPAC Name |

2-(4-methoxypiperidin-1-yl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-14-9-5-7-12(8-6-9)10-3-2-4-11(10)13/h9-11,13H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZBXSGZYUXYPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCCC2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxypiperidin-1-yl)cyclopentan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2659914.png)

![1-(2-aminoethyl)-6-(ethylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B2659917.png)

![3-{6-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2659924.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2659925.png)

![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-4-carboxylate](/img/structure/B2659926.png)

![2-((5-[(4-Chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl)thio)propanoic acid](/img/structure/B2659928.png)

![N-benzyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxamide](/img/structure/B2659929.png)

![N'-(2,6-difluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2659930.png)

![Methyl 3-[1-(aminomethyl)-2,2-difluorocyclopropyl]propanoate;hydrochloride](/img/structure/B2659931.png)

![N-(4-methylbenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/no-structure.png)